molecular formula C8H11ClF2N2O2 B1433594 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride CAS No. 1795185-87-3

2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride

Cat. No.: B1433594
CAS No.: 1795185-87-3
M. Wt: 240.63 g/mol
InChI Key: OMYZAFNHNROUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1795185-87-3 . It has a molecular weight of 240.64 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2N2O2.ClH/c1-2-4-12-5-3-11-6 (12)8 (9,10)7 (13)14;/h3,5H,2,4H2,1H3, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 240.64 .

Scientific Research Applications

Synthesis and Medicinal Application

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride is closely related to imidazol-1-yl-acetic acid hydrochloride, a key intermediate in the synthesis of zoledronic acid. Studies have developed convenient and practical methods for its synthesis, contributing to the production of zoledronic acid, a medication used for various bone diseases (Belwal & Patel, 2019), (Singh et al., 2008).

Material Science and Magnetic Properties

Research into hydrochloride crystals based on imidazole derivatives, closely related to this compound, has explored their structural and magnetic properties. These studies reveal that the imidazole derivative in these crystals exists primarily as diamagnetic dimers and displays unusual magnetic behaviors and low magnetic susceptibilities (Yong et al., 2013).

Coordination Chemistry

In coordination chemistry, 2-(1H-imidazol-1-yl)acetic acid, similar to this compound, has been used to synthesize polymeric and cyclotetrameric tin complexes. These complexes exhibit diverse coordination modes and structures, contributing to the understanding of molecular interactions in coordination compounds (Gan & Tang, 2011).

Chromotropic Properties

Research has also been conducted on the chromotropic properties of imidazole derivatives. Such studies provide insights into the potential applications of these compounds in color-changing materials and photochromic technology (Sakaino, 1983).

Catalysis

Imidazol-1-yl-acetic acid, closely related to the compound , has been used as an efficient and recyclable green bifunctional organocatalyst for the synthesis of various compounds. This highlights its potential use in green chemistry and sustainable synthesis processes (Nazari et al., 2014).

Mechanism of Action

Target of Action

It’s known that compounds containing theindole nucleus and imidazole are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole and imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular functions.

Biochemical Pathways

Given the wide range of biological activities associated with indole and imidazole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that compounds containing an imidazole moiety may have good bioavailability.

Result of Action

Given the broad range of biological activities associated with indole and imidazole derivatives , it can be inferred that these compounds likely have diverse molecular and cellular effects.

Action Environment

It’s known that the chemical properties of imidazole, such as its solubility in water and other polar solvents , could potentially be influenced by environmental factors such as pH and temperature.

Properties

IUPAC Name

2,2-difluoro-2-(1-propylimidazol-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2.ClH/c1-2-4-12-5-3-11-6(12)8(9,10)7(13)14;/h3,5H,2,4H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYZAFNHNROUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1C(C(=O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride
Reactant of Route 2
2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride
Reactant of Route 3
2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride
Reactant of Route 5
2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.